Boc-Gln-ONp
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMCTZLXOVMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15387-45-8 | |
| Record name | L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Boc Gln Onp
The synthesis of Boc-Gln-ONp is primarily achieved through the activation of the carboxyl group of N-tert-butoxycarbonyl-L-glutamine (Boc-Gln-OH). This process transforms the relatively unreactive carboxylic acid into a highly reactive ester, facilitating subsequent peptide bond formation. Two prevalent methods for this transformation are the use of dicyclohexylcarbodiimide (B1669883) (DCC) and the application of p-nitrophenyl trifluoroacetate (B77799).
A common and traditional approach involves the esterification of Boc-Gln-OH with 4-nitrophenol (B140041) (p-nitrophenol, HONp) using a coupling agent like dicyclohexylcarbodiimide (DCC). This reaction is typically performed under anhydrous conditions to prevent the premature hydrolysis of the activated ester. The DCC facilitates the formation of the ester by activating the carboxyl group of the Boc-protected amino acid.
An alternative and often higher-yielding method involves the direct reaction of the dicyclohexylamine (B1670486) (DCHA) salt of Boc-Gln-OH with p-nitrophenyl trifluoroacetate. scispace.com In one documented procedure, the DCHA salt of Boc-Gln was dissolved in anhydrous pyridine, to which p-nitrophenyl trifluoroacetate was added. scispace.com This method has been reported to produce this compound in a 78% yield, which is noted to be higher than that achieved through the conventional DCC/HONp method. scispace.com
The following table provides a comparative overview of these synthetic methods.
| Feature | DCC/HONp Method | p-Nitrophenyl Trifluoroacetate Method |
| Starting Material | Boc-Gln-OH | Boc-Gln-OH DCHA salt |
| Activating Reagent | Dicyclohexylcarbodiimide (DCC) and 4-nitrophenol (HONp) | p-Nitrophenyl trifluoroacetate |
| Typical Solvent | Ethyl Acetate (B1210297), Dimethylformamide (DMF) ias.ac.ingoogle.com | Anhydrous Pyridine scispace.com |
| Byproduct | Dicyclohexylurea (DCU) | Trifluoroacetic acid derivatives |
| Reported Yield | Generally lower than the trifluoroacetate method scispace.com | 78% scispace.com |
| Key Consideration | Requires anhydrous conditions to prevent hydrolysis | Reaction can lead to crystallization of the product in the mixture scispace.com |
Purification and Isolation Techniques for Boc Gln Onp
Following the synthesis, the crude Boc-Gln-ONp must be carefully purified to remove unreacted starting materials, reagents, and byproducts such as dicyclohexylurea (DCU) if the DCC method is used. The purification strategy often involves a combination of washing, extraction, and recrystallization.
A standard purification protocol involves processing the reaction mixture through several steps. For instance, after synthesis using p-nitrophenyl trifluoroacetate (B77799), water can be added to the crystallized mixture, which is then stirred, filtered, and washed with water. scispace.com The resulting solid is then dried, often under vacuum over a desiccant like phosphorus pentoxide. scispace.com A subsequent and crucial step is recrystallization. A documented method describes dissolving the dried product in butanone at an elevated temperature (50°C), followed by the addition of petroleum ether and cooling to 0°C to induce the formation of pure crystals. scispace.com
In other procedures, particularly those involving peptide couplings where this compound is a reactant, the work-up can involve solvent removal followed by suspension of the residue in a solvent like ethyl acetate (B1210297) (EtOAc). ias.ac.inpharm.or.jp The solid is then filtered and washed sequentially with various aqueous solutions, such as 10% citric acid, sodium bicarbonate (NaHCO3), and sodium chloride (NaCl) solutions, to remove acidic and basic impurities, before a final wash with water and drying. ias.ac.inpharm.or.jp
For syntheses that result in difficult-to-crystallize oils or contain persistent impurities, column chromatography is an effective alternative. google.com Silica (B1680970) gel is a common stationary phase for purifying protected amino acids and peptides. google.comresearchgate.net The choice of eluting solvents (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation. researchgate.net
The table below summarizes the common techniques used for the purification and isolation of this compound.
| Technique | Description | Common Solvents/Reagents | Purpose |
| Filtration & Washing | The crude solid product is filtered from the reaction mixture and washed to remove soluble impurities. | Water, Ethyl Acetate (EtOAc), 10% Citric Acid, 5% Na2CO3, NaHCO3, NaCl Solution ias.ac.inpharm.or.jp | Removal of unreacted reagents, salts, and byproducts. |
| Liquid-Liquid Extraction | The product is dissolved in an organic solvent and washed with aqueous solutions to separate impurities based on their solubility and acid-base properties. | Ethyl Acetate (AcOEt), Dichloromethane (B109758) (DCM) pharm.or.jp | To remove water-soluble byproducts and unreacted starting materials. |
| Recrystallization | The crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool, often with the addition of an anti-solvent, to form pure crystals. | Butanone, Petroleum Ether scispace.com | To obtain a highly pure, crystalline final product. |
| Column Chromatography | The product mixture is passed through a column packed with a stationary phase (e.g., silica gel) and separated based on differential adsorption. | Silica Gel, various solvent systems (e.g., Chloroform/Methanol) google.comresearchgate.net | For purification of non-crystalline products or separation from closely related impurities. |
| In Vacuo Drying | The purified solid is dried under vacuum to remove residual solvents. | Phosphorus Pentoxide (as desiccant) scispace.com | To ensure the final product is free of volatile solvents. |
Scale Up Considerations for Boc Gln Onp Production in Research Settings
Catalytic Enhancement of this compound Coupling Reactions
Catalytic approaches to amide bond formation using activated amino acid esters like this compound primarily focus on accelerating the nucleophilic acyl substitution reaction. This can be achieved through various mechanisms, including increasing the electrophilicity of the ester carbonyl carbon or enhancing the nucleophilicity of the amine component.
Key Catalytic Strategies and Mechanisms:
Nucleophilic Catalysis (e.g., DMAP): 4-(N,N-dimethylamino)pyridine (DMAP) is a well-established nucleophilic catalyst widely employed in acylation reactions, including those involving activated esters. In the context of this compound coupling, DMAP can react with the ester to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original ONp ester, leading to a faster reaction rate with the amine nucleophile. The catalytic cycle involves DMAP attacking the carbonyl carbon of this compound, displacing 4-nitrophenoxide to form the acylpyridinium species. This activated intermediate is then readily attacked by the amine, forming the desired amide bond and regenerating DMAP. While effective in accelerating coupling, DMAP's basicity can also promote epimerization of the amino acid residue, particularly for those prone to racemization, necessitating careful control of its loading peptide.comruhr-uni-bochum.de.
Lewis Acid Catalysis (e.g., Boronic Acids): Lewis acids can catalyze amide bond formation by coordinating to the carbonyl oxygen of the activated ester, thereby increasing the electrophilicity of the carbonyl carbon. Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have emerged as effective catalysts for direct amidation reactions involving amino acid derivatives researchgate.netmdpi.com. These catalysts can facilitate the reaction by activating either the carboxylic acid derivative or the amine component. In the case of activated esters, a boronic acid catalyst could potentially coordinate to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine. Such catalytic systems offer advantages in terms of milder reaction conditions and improved sustainability.
Research Findings and Data:
Studies investigating catalytic enhancements often focus on improving reaction kinetics and minimizing unwanted side reactions. While specific quantitative data exclusively for this compound with a wide array of catalysts might be dispersed across literature focusing on general peptide coupling, the principles derived from similar Boc-amino acid activated ester systems are directly applicable.
For example, the use of DMAP as a nucleophilic catalyst has been shown to significantly increase the rate of aminolysis of activated esters. In systems involving amino acid derivatives, DMAP can reduce reaction times from hours to minutes, albeit with a noted risk of epimerization if not carefully controlled peptide.com. Boronic acid catalysts, such as MIBA, have demonstrated efficacy in facilitating amide bond formation from amino acid derivatives under mild conditions, contributing to more atom-economical and environmentally friendly synthetic routes researchgate.netmdpi.com.
The hygroscopic nature of this compound, as noted in some studies, might necessitate catalytic conditions that are robust and can overcome potential minor degradation or reduced reactivity due to moisture . Catalysts that promote rapid coupling can help to ensure that the activated ester reacts efficiently before significant hydrolysis occurs.
The following table summarizes some catalytic strategies relevant to the amide bond formation involving Boc-amino acid activated esters, which would be applicable to this compound:
| Catalyst/Strategy | Typical Loading | Primary Enhancement Mechanism | Substrate Class Relevance | Reported Efficacy/Notes |
| DMAP | 0.1-0.15 equiv. | Nucleophilic catalysis (acylpyridinium intermediate formation) | Boc-amino acid esters, general activated esters | Accelerates reaction rate; potential for racemization peptide.comruhr-uni-bochum.de |
| Boronic Acids (e.g., MIBA) | Catalytic | Lewis acid catalysis (carbonyl activation) | Amino acid derivatives, carboxylic acids | Facilitates amide bond formation, milder conditions, eco-friendly researchgate.netmdpi.com |
| Uronium/Phosphonium Salts (as coupling reagents) | Stoichiometric | In situ activation (forming activated esters like HOBt/HOAt esters) | Amino acids | High coupling efficiency, reduced racemization with additives peptide.combachem.com |
| TSTU | Catalytic | Activation in aqueous media | Glycopeptides, oligosaccharide conjugation | Useful for aqueous coupling, can eliminate racemization peptide.com |
Compound List:
this compound (N-tert-butoxycarbonyl-L-glutamine 4-nitrophenyl ester)
N-hydroxysuccinimide (NHS)
4-nitrophenol
DCC (N,N'-dicyclohexylcarbodiimide)
DIC (Diisopropylcarbodiimide)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (1-hydroxybenzotriazole)
HOAt (1-hydroxy-7-azabenzotriazole)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
DMAP (4-(N,N-dimethylamino)pyridine)
MIBA (5-methoxy-2-iodophenylboronic acid)
IBX (2-iodobenzoic acid)
Applications of Boc Gln Onp in Peptide Synthesis Strategies
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-Gln-ONp plays a significant role in the stepwise assembly of peptide chains anchored to an insoluble solid support. The Boc protecting group ensures that the α-amino group remains masked during coupling, preventing unwanted side reactions.
During stepwise chain elongation in SPPS, this compound is coupled to the free N-terminus of a resin-bound peptide. The ONp ester is activated for nucleophilic attack by the peptide's free amine, forming a new peptide bond. This process is typically facilitated by the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), which enhances the nucleophilicity of the amine and promotes the reaction. Studies have reported high coupling efficiencies, with yields around 93% when using these bases . However, it's also noted that direct use of some Boc-amino acid ONp esters in penta- and hexapeptide synthesis has sometimes resulted in lower yields (<52%), suggesting that reaction conditions and specific sequences can influence efficiency . This compound's hygroscopic nature necessitates the use of anhydrous conditions to prevent hydrolysis of the ONp ester, which would reduce its reactivity .
Segment condensation, a strategy where larger, pre-synthesized peptide fragments are coupled, can also utilize this compound. In this approach, this compound might be incorporated into one of the peptide fragments, or it could be used to activate the C-terminus of a glutamine-containing fragment for coupling with another fragment. This method is particularly useful for synthesizing longer peptides where stepwise elongation can become inefficient uodiyala.edu.iq. This compound has been employed in solution-phase segment condensation strategies oup.comthieme-connect.de.
This compound is generally compatible with common resin supports used in SPPS, such as polystyrene-based resins, which are widely employed in Boc-based SPPS nih.gov. The ONp ester moiety is stable in the organic solvents typically used in SPPS, such as dimethylformamide (DMF) google.com. While specific compatibility studies for this compound with every type of resin are not extensively detailed, its widespread use in SPPS implies broad applicability across standard resin systems that are suitable for Boc chemistry nih.govias.ac.in.
Utilization in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, this compound serves as a key reagent for both the preparation of protected peptide fragments and their subsequent coupling.
This compound is instrumental in the synthesis of smaller, protected peptide fragments in solution. These fragments can then be assembled into larger peptides. For instance, this compound has been used to acylate deprotected peptide esters, yielding protected fragments with reported yields of 65% tandfonline.com. In another example, coupling this compound with a protected lysine (B10760008) derivative in DMF achieved an 82.5% yield pharm.or.jp. The preparation of this compound itself from Boc-Gln-OH using p-nitrophenyl trifluoroacetate (B77799) has been reported with a 78% yield scispace.com. The p-nitrophenyl ester group is known for its sufficient reactivity to favor efficient coupling while remaining mild enough to minimize side reactions with amino acid side-chain functional groups sci-hub.st.
For segment coupling in solution, this compound can be employed to activate the carboxyl group of a glutamine-containing peptide fragment. This activated fragment then reacts with the free amino group of another peptide fragment, forming a new peptide bond. This approach is a cornerstone of convergent synthesis strategies, allowing for the efficient construction of complex peptides by joining smaller, well-characterized units uodiyala.edu.iq. The ONp ester's reactivity facilitates these coupling reactions in solution, often in polar organic solvents like DMF thieme-connect.de.
Table 1: Representative Coupling Efficiencies of this compound in Peptide Synthesis
| Peptide Fragment/Sequence | Method | Reaction Conditions | Reported Yield | Citation |
| Substance P (6-11) | SPPS/Soln. | This compound in DMF, 72h | 70% | ias.ac.in |
| Protected Peptide Fragment | Solution | This compound in DMF, Et₃N | 65% | tandfonline.com |
| Boc-Gln-Lys(2-Adoc)-OBzl | SPPS/Soln. | This compound in DMF, Et₃N, 2h | 82.5% | pharm.or.jp |
| General Coupling | SPPS | This compound with DIPEA/TEA | ~93% | |
| General Coupling | SPPS | This compound (direct use in some sequences) | <52% |
Table 2: Preparation of this compound
| Starting Material | Reagent | Conditions | Reported Yield | Citation |
| Boc-Gln-OH | p-Nitrophenyl trifluoroacetate | Pyridine, 18 min | 78% | scispace.com |
Optimization of Reaction Conditions and Efficiency for this compound Synthesis
The synthesis and activation of N-alpha-tert-butyloxycarbonyl-L-glutamine p-nitrophenyl ester (this compound) are critical steps in many peptide synthesis strategies. Enhancing the efficiency and optimizing the reaction conditions for its preparation can lead to improved yields, reduced reaction times, and potentially lower costs. Modern synthetic methodologies, such as microwave-assisted synthesis and ultrasonication-mediated synthesis, offer promising avenues for achieving these optimizations. While specific, detailed optimization studies for this compound using these techniques are not extensively detailed in the provided literature, the principles and observed benefits in related esterification and peptide coupling reactions suggest significant potential.
Optimization of Reaction Conditions and Efficiency
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates and improving yields through efficient and rapid volumetric heating liberty.edu. In the context of Boc-Gln-ONp synthesis, which typically involves the activation of the carboxyl group of Boc-Gln with p-nitrophenol using coupling agents, microwave irradiation can potentially expedite the esterification process. The rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods, leading to shorter reaction times and potentially minimizing side reactions or degradation of sensitive intermediates.
While direct experimental data detailing microwave-assisted optimization for this compound preparation is limited in the provided sources, related amino acid ester syntheses have demonstrated significant improvements. For instance, microwave irradiation has been employed to prepare amino acid benzyl (B1604629) ester p-toluenesulfonate salts, achieving high yields (90-95%) in very short times (50-60 seconds) using specific power settings wiley-vch.de. These results highlight the potential for microwave technology to rapidly and efficiently form ester linkages, a process directly relevant to this compound synthesis.
Illustrative Comparison of Synthesis Conditions:
The following table illustrates the potential benefits of microwave-assisted synthesis for this compound preparation, inferred from general trends in related reactions and principles of microwave chemistry.
| Parameter | Conventional Heating (Inferred) | Microwave-Assisted (Inferred) | Potential Benefit Observed in Related Studies |
| Reaction Time | 2-4 hours | 5-15 minutes | Significant reduction wiley-vch.de |
| Yield | 70-80% | 85-95% | Improvement liberty.edu |
| Temperature | 40°C | 60-80°C (internal) | Efficient and rapid heating |
| Solvent | DMF / Acetonitrile (B52724) | DMF / Acetonitrile | Standard solvents for activation |
| Coupling Agent | DCC / EDC | DCC / EDC | Standard coupling agents |
Ultrasonication-Mediated Synthesis
Ultrasonication utilizes acoustic cavitation, the formation and collapse of bubbles in a liquid medium, to generate localized high-energy conditions. This phenomenon can enhance mass transfer, increase reaction rates, and improve the efficiency of chemical transformations researchgate.netmdpi.com. For the synthesis of this compound, ultrasonication could facilitate the coupling reaction between Boc-Gln and p-nitrophenol, potentially leading to faster ester formation and reduced consumption of coupling reagents.
Research in solid-phase peptide synthesis (SPPS) has shown that ultrasonication can significantly reduce coupling times, for example, from 30 minutes to as little as 5 minutes, while also potentially lowering reagent requirements researchgate.net. Although this refers to coupling amino acids to a peptide chain, the underlying principle of enhanced reaction kinetics through cavitation is applicable to the formation of activated esters like this compound. Furthermore, ultrasonication is noted for not causing racemization, a critical factor in peptide chemistry researchgate.net.
Illustrative Comparison of Synthesis Conditions:
The following table outlines the potential advantages of employing ultrasonication for this compound synthesis, drawing from general principles and benefits observed in related chemical processes.
| Parameter | Conventional Stirring (Inferred) | Ultrasonication-Mediated (Inferred) | Potential Benefit Observed in Related Studies |
| Reaction Time | 12-24 hours | 30-60 minutes | Significant reduction researchgate.net |
| Yield | 60-70% | 80-90% | Improvement researchgate.net |
| Temperature | Room Temp (20-25°C) | Room Temp (20-25°C) | Mild conditions, reduced energy input |
| Frequency | N/A | ~40 kHz | Standard sonication frequency |
| Reagent Use | Standard | Potentially reduced | Reduced reagent consumption researchgate.net |
| Solvent | THF / Dioxane | THF / Dioxane | Standard solvents for activation |
Challenges and Side Reactions Associated with Boc Gln Onp Utilization
Racemization at the Alpha-Carbon
A critical challenge in peptide synthesis is the potential for racemization, which is the loss of stereochemical integrity at the alpha-carbon atom of an amino acid. This conversion of the desired L-amino acid to its D-enantiomer results in the formation of diastereomeric impurities that are often difficult to separate. The activation of the carboxyl group, as is done with Boc-Gln-ONp to create the p-nitrophenyl ester, can render the alpha-proton more acidic and susceptible to abstraction by bases. This abstraction can lead to the formation of a planar enolate intermediate or an oxazolone (B7731731) ring, both of which can be reprotonated from either face, resulting in racemization. Factors such as the strength and steric bulk of the base used, the nature of the activating agent, solvent polarity, and reaction temperature all play a significant role in the propensity for racemization. While Boc-protected amino acids are generally more resistant to racemization than some other derivatives, the activated ester form still requires careful handling to maintain chiral purity.
Formation of Pyroglutamic Acid in Peptides
Glutamine residues, especially when positioned at the N-terminus of a peptide chain, have a well-documented tendency to undergo intramolecular cyclization, leading to the formation of pyroglutamic acid (pGlu). This process typically involves the deamidation of the glutamine side chain followed by cyclization and dehydration. This transformation can be spontaneous, but it is often accelerated by heat, acidic, or basic conditions. When this compound is incorporated into a growing peptide chain, subsequent reaction steps or prolonged exposure to certain conditions can trigger this cyclization. The formation of pyroglutamic acid can act as a chain terminator if it occurs during synthesis, or it can alter the peptide's physicochemical properties and biological activity.
Incomplete Coupling and Truncated Sequences
Incomplete coupling reactions are a frequent issue in peptide synthesis, leading to the formation of truncated or deletion sequences. This occurs when the activated amino acid derivative, such as this compound, fails to react efficiently with the free N-terminus of the growing peptide chain. Several factors can contribute to poor coupling efficiency, including the aggregation of the peptide chain on the solid support, the low solubility of the activated amino acid derivative in the chosen solvent, or steric hindrance from neighboring residues. When coupling is incomplete, the subsequent deprotection step removes the temporary N-terminal protecting group without adding the intended amino acid. If these unreacted sites are not "capped" (e.g., by acetylation), they can propagate through subsequent cycles, leading to a mixture of truncated sequences that are difficult to separate from the desired product.
Table 1: Impact of Reaction Extent on Truncated Sequence Formation
The efficiency of the coupling reaction is directly correlated with the formation of truncated sequences. As illustrated below, achieving complete coupling (100% reaction extent) effectively eliminates the generation of truncated peptides, whereas even a small degree of incomplete coupling (e.g., 90% extent) can result in a significant yield of these undesired byproducts.
| Reaction Extent | Yield of Truncated Sequences |
| 90% | 29% |
| 100% | 0% |
Strategies for Mitigation and Prevention of Side Reactions
To address the challenges associated with the utilization of this compound, a combination of optimized reaction parameters, careful solvent selection, and appropriate reagent choices is employed.
Solvent Selection and Concentration Control
The choice of solvent is paramount in SPPS, influencing reagent solubility, resin swelling, and reaction kinetics. Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used due to their ability to solvate reagents and swell resins. NMP, for instance, is often preferred for its efficacy in improving coupling yields. However, concerns regarding the toxicity and environmental impact of these solvents have driven the adoption of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc). For difficult sequences prone to aggregation, solvent mixtures (e.g., DMF/DMSO, DCM/DMF/NMP) or the addition of chaotropic salts or detergents can be beneficial.
Concentration control is also critical, particularly for managing the solubility of activated amino acids and preventing aggregation. In solution-phase synthesis, starting with reactants at lower concentrations (e.g., 0.1 M) can mitigate solubility issues. In SPPS, ensuring adequate reagent concentration on the resin is essential for efficient coupling.
Optimized Reaction Parameters
Fine-tuning reaction parameters is crucial for minimizing side reactions and maximizing the efficiency of this compound coupling.
Coupling Reagents and Additives: The selection of coupling reagents (e.g., carbodiimides like DIC, uronium salts like HATU) and additives (e.g., HOBt, HOAt) can significantly influence coupling efficiency and suppress racemization. Pre-formed active esters, such as p-nitrophenyl esters, can sometimes offer advantages in terms of stability and reduced racemization compared to in-situ activation methods.
Temperature and Reaction Time: Reaction temperature and time must be carefully optimized. While higher temperatures can accelerate reactions, they can also promote side reactions like pyroglutamic acid formation. Conversely, lower temperatures are often recommended for carbodiimide-mediated couplings to minimize racemization. Optimized reaction times ensure complete coupling without prolonged exposure to conditions that favor side reactions.
Base Selection: The type and amount of base used in coupling reactions can influence racemization. Weaker bases or specific base combinations may be employed to reduce the risk of epimerization.
Double Coupling: For challenging couplings, especially with sequences prone to aggregation or steric hindrance, performing a double coupling (repeating the coupling step) can significantly improve the reaction extent and reduce the formation of truncated sequences.
Table 2: Impact of Cysteine Protecting Groups on Epimerization
This example illustrates how the choice of protecting group can influence side reactions, a general principle applicable to optimizing peptide synthesis. While this data pertains to cysteine, it highlights the importance of selecting appropriate strategies to minimize epimerization, a challenge also relevant to glutamine coupling.
| Protecting Group | Side Product Type | Percentage |
| Cys(ΨDmp, Hpro) | No side product detected | 0% |
| Cys(Trt) | D-Cys-containing peptide | 4.2% |
| Cys(Trt) | D/L-piperidinoalanine-containing peptide | 2.0% |
| Cys(Trt) | D/L-piperidinoalanine-containing peptide | 2.9% |
By diligently controlling these parameters and employing strategic approaches, the challenges associated with utilizing this compound can be effectively managed, leading to the successful synthesis of high-purity peptides.
Compound List:
this compound (N-alpha-tert-butoxycarbonyl-L-glutamine p-nitrophenyl ester)
Glutamine (Gln)
Pyroglutamic acid (pGlu)
Glutamic acid
Fmoc (9-fluorenylmethoxycarbonyl)
Boc (tert-butyloxycarbonyl)
DCC (dicyclohexylcarbodiimide)
DIC (diisopropylcarbodiimide)
HOBt (1-hydroxybenzotriazole)
HOAt (1-hydroxy-7-azabenzotriazole)
Oxyma Pure
HATU
HBTU
TBTU
PyBOP
COMU
PyOxim
DIPEA / DIEA (N,N-Diisopropylethylamine)
NMM (N-methylmorpholine)
sym.-collidine
DMF (N,N-dimethylformamide)
NMP (N-methylpyrrolidone)
DCM (Methylene chloride)
DMSO (Dimethyl sulfoxide)
TFE (Trifluoroethanol)
HFIP (Hexafluoroisopropanol)
Trt (Trityl)
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
Pbf (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl)
TFA (Trifluoroacetic acid)
TFMSA (Trifluoromethanesulfonic acid)
TBAF (tert-butyl ammonium (B1175870) fluoride)
Anisole
Thioanisole
EDT (Ethanedithiol)
Cyrene (Dihydrolevoglucosenone)
EtOAc (Ethyl acetate)
DOL (1,3-dioxolane)
2-Me-THF (2-methyl tetrahydrofuran)
NBP (N-butylpyrrolidinone)
Triton X100
Ethylenecarbonate
Piperidine
DCHA (Dicyclohexylamine)
Z/Cbz (Benzyloxycarbonyl)
Arg(NO2)
Arg(Tos)
Arg(Pmc)
Arg(Pbf)
His(Boc)
Cys(Trt)
Cys(Dmp,Hpro)
Asn
Gln
Met
Asp
Ser
Thr
Pro
Gly
Ala
Val
Ile
Phe
His
Cys
Lys
Trp
Tryptophan
Methionine
Aspartic acid
Glutamic acid
Alanine
Valine
Isoleucine
Phenylalanine
Histidine
Cysteine
Tryptophan
Glycine
Proline
Phg (Phenylglycine)
N-Acetyl-l-phenylalanine
2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose
L-phenylalanine
L-alanine
L-Ala-OtBu
Glucagon like peptide 1 (GLP-1)
Bovine pancreatic trypsin inhibitor (BPTI)
Aib-ACP
H-L-Ala-OtBu
H-L-Phe-OH
H-L-Ala-OMe
Boc-Phe-OH
Boc-Ala-OH
Boc-Gly-OH
Val-resin
Z-Gly-OH
Z-Lys-OH
Boc-Val-PHBA
Boc-Gln-OH
Boc-pGlu-OH
Z-pGlu-OH
Fmoc-pGlu-OH
Fmoc-pGlu-Cl
Boc-Arg(NO2)-OH
Boc-Arg(Tos)-OH
Boc-His(Boc)-OH
Boc-Cys(Trt)-OH
Fmoc-Cys(Trt)-OH
Boc-Phe-Ala-Cys(Dmp,Hpro)-O-Trt(2-Cl)-resin
Boc-Phe-Ala-Cys(Trt)-O-Trt(2-Cl)-resin
Fmoc-Gln-OH
Fmoc-Gln-OPFP
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment
Chromatographic methods are fundamental in assessing the purity of Boc-Gln-ONp, separating it from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. nih.govglpbio.com Research studies often report purity levels of ≥98.0%. nih.gov A common setup for the analysis of similar Boc-protected and ONp-activated amino acids involves a reversed-phase C18 column. For instance, the analysis of a related compound, Boc-Lys(Boc)-ONp, utilizes a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (70:30) containing 0.1% trifluoroacetic acid (TFA), resulting in a retention time of 8.2 minutes. While specific retention times for this compound will vary based on the exact conditions, this provides a representative example of the analytical approach. HPLC is also instrumental in monitoring the progress of peptide synthesis reactions where this compound is used as a reactant. google.comoup.com
Table 1: Representative HPLC Conditions for Analysis of Boc-Protected ONp Esters
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/water (70:30) + 0.1% TFA |
| Purity | ≥98.0% nih.govglpbio.com |
| Application | Purity assessment and reaction monitoring google.comoup.com |
Thin-Layer Chromatography (TLC)
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. While detailed spectral data for this compound is not extensively published in the provided results, the use of ¹H and ¹³C NMR is standard practice for analogous compounds to confirm their structure. For related compounds, NMR is used to verify the presence of the Boc protecting group and the p-nitrophenyl ester. In the context of peptide synthesis, NMR has been used to study side-chain interactions in peptides containing glutamine residues that were incorporated using this compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to identify potential impurities. The exact mass of this compound is 367.13795002 Da, which corresponds to its molecular formula C₁₅H₁₉N₃O₇. nih.gov This technique is often coupled with HPLC (HPLC-MS) to provide a comprehensive analysis of the compound's purity and identity. In the analysis of related compounds, HPLC-MS is used to detect impurities such as free 4-nitrophenol (B140041) or hydrolyzed byproducts.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₃O₇ | nih.gov |
| Molecular Weight | 367.36 | sigmaaldrich.com |
| Exact Mass | 367.13795002 Da | nih.gov |
| Monoisotopic Mass | 367.13795002 Da | nih.gov |
Quantitative Analysis of Free Amino Groups (e.g., Picrate (B76445) Method)
In the context of solid-phase peptide synthesis (SPPS) where this compound is used, the quantitative analysis of free amino groups on the resin support is crucial for monitoring the efficiency of the coupling and deprotection steps. The picrate method is a common colorimetric assay used for this purpose. oup.com This method involves the formation of a picric acid salt with the free amino groups on the resin. The amount of picrate released after treatment with a displacing amine can be quantified spectrophotometrically, providing a measure of the available amino groups for the next coupling step. This ensures that the incorporation of the glutamine residue using this compound proceeds to completion. oup.comias.ac.in For example, the picric acid method was used to determine an amine capacity of approximately 0.38 mmol NH₂/g of resin before the coupling of the first amino acid. ias.ac.in
Advanced Research Applications and Novel Methodologies
Use in the Synthesis of Complex Peptide Architectures
The activated ester functionality of Boc-Gln-ONp, combined with the protected amino group, makes it suitable for the stepwise assembly of peptides and more intricate peptide-based structures.
Dendrimers are highly branched, tree-like macromolecules with precise molecular weights and well-defined surface chemistries. The iterative synthesis of dendrimers often involves the coupling of protected amino acid building blocks. While specific examples detailing the direct use of this compound in dendrimer synthesis are not extensively documented, related Boc-protected amino acid esters, such as Boc-Lys(Boc)-ONp, have been employed in the preparation of lysine-based dendrimers nih.gov. The ONp ester provides a reactive handle for amide bond formation with amine-terminated branches of a growing dendrimer core. Incorporating this compound would allow for the introduction of glutamine residues into the dendrimer structure, potentially influencing solubility, charge, or biological interactions of the final macromolecule. The Boc group offers protection during subsequent synthetic steps, and its removal can expose the amine for further functionalization or branching.
This compound is instrumental in the synthesis of modified peptides and peptidomimetics, which are crucial for developing peptide-based therapeutics with enhanced stability, bioavailability, and specific biological activities nih.govnih.gov. The compound allows for the incorporation of glutamine into peptide sequences using the efficient activated ester method ias.ac.ingoogle.comthieme-connect.de. The Boc protection on the alpha-amino group ensures that coupling occurs specifically at the carboxyl terminus. Following peptide assembly, the Boc group can be selectively removed under acidic conditions, unmasking the amino group for further modifications, such as conjugation to other molecules, cyclization, or incorporation into peptidomimetic scaffolds that mimic the structure and function of natural peptides but possess improved pharmacological properties nih.govnih.gov.
Applications in Enzymatic Assays and Mechanistic Biochemistry
The p-nitrophenyl ester moiety of this compound makes it a valuable tool for studying enzyme kinetics and specificity, particularly for proteases and esterases. The cleavage of the ONp ester by an enzyme liberates p-nitrophenol, a chromogenic molecule that absorbs light at approximately 405 nm, allowing for spectrophotometric monitoring of enzyme activity caltech.eduthermofisher.com.
This compound can serve as a substrate to investigate the substrate specificity of proteases and other hydrolases. By testing its hydrolysis rate against various enzymes, researchers can determine if the enzyme recognizes and cleaves peptide bonds involving glutamine, especially when presented in this activated ester form. For instance, studies have evaluated the esterase activity of human cytomegalovirus (HCMV) protease using a panel of Boc-Xaa-ONp substrates. While Boc-L-Ala-ONp showed measurable hydrolysis, Boc-L-Gln-ONp, along with other Boc-amino acid ONp esters, was found not to be hydrolyzed by the HCMV protease under the tested conditions nih.gov. This type of data is crucial for understanding enzyme active site preferences and for designing enzyme-specific inhibitors or substrates.
Table 2: Comparative Enzyme Substrate Activity (Illustrative Principle)
This table illustrates the principle of using ONp esters as enzyme substrates, referencing a study on HCMV protease. While this compound itself was not hydrolyzed in this specific study, other Boc-ONp esters were, demonstrating the utility of this class of compounds for assessing enzyme activity.
| Substrate | Enzyme | Hydrolysis Observed | Notes | Source |
| Boc-L-Ala-ONp | HCMV Protease | Yes | Km = 163 μM, kcat = 0.397 s–1. Low solubility noted. | nih.gov |
| Boc-L-Gly-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| Boc-L-Phe-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| Boc-L-Ile-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| Boc-L-Leu-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| Boc-L-Val-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| Boc-L-Gln-ONp | HCMV Protease | No | Not hydrolyzed over the time course. | nih.gov |
| ONPG | β-galactosidase | Yes | Releases o-nitrophenol (ONP), a chromophore. Demonstrates principle of ONp ester assays. | caltech.eduthermofisher.com |
Beyond specificity, this compound can be used to probe the kinetics and mechanisms of enzyme-substrate interactions. By studying the binding affinity (Km) and catalytic efficiency (kcat) of enzymes towards this compound, researchers can gain insights into the transition state of the reaction and the forces governing enzyme-substrate binding nih.gov. Such studies contribute to a deeper understanding of enzyme mechanisms, which is fundamental for drug design targeting specific enzymes. For example, kinetic resolution of ester hydrolysis using related compounds has been explored to understand enantioselectivity in metal-catalyzed reactions researchgate.net.
Integration with Bioconjugation Chemistries
Bioconjugation involves the chemical or biological linking of biomolecules to other molecules, such as polymers, surfaces, or drugs, to create novel entities with specific functionalities . The reactive p-nitrophenyl ester of this compound makes it amenable to bioconjugation strategies. The ONp ester can react with nucleophilic groups, such as amines (e.g., lysine (B10760008) residues) or thiols (e.g., cysteine residues) present on proteins, peptides, or other biomolecules, forming a stable amide or thioester linkage chemimpex.com. This process allows for the covalent attachment of a protected glutamine residue to a target molecule. Subsequently, the Boc protecting group can be removed under mild acidic conditions, revealing a free amino group that can be further functionalized, for example, through labeling with fluorophores, attachment of polyethylene (B3416737) glycol (PEG), or conjugation to other bioactive molecules acs.org. This strategy is valuable for developing targeted drug delivery systems, diagnostic agents, and modified biomaterials.
Compound List
this compound
Boc-Lys(Boc)-ONp
Boc-L-Ala-ONp
Boc-L-Gly-ONp
Boc-L-Phe-ONp
Boc-L-Ile-ONp
Boc-L-Leu-ONp
Boc-L-Val-ONp
ONPG (o-nitrophenyl-β-D-galactopyranoside)
Boc-Gln-OH
Boc-Asn-ONp
Boc-Met-ONp
Boc-Tyr-ONp
Boc-Gln-Ala-Arg-AMC
Boc-D-Gln-ONp
Comparative Studies of Boc Gln Onp with Other Activated Glutamine Derivatives
Comparison with Other Activated Esters (e.g., HOBt, Pfp esters)
The activation of the carboxylic acid of Boc-Gln is a prerequisite for the formation of a peptide bond with the N-terminal amino group of a growing peptide chain. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester. While Boc-Gln-ONp was one of the earlier methods of activation, the landscape of peptide synthesis has since evolved to include a variety of other activating agents, each with its own set of characteristics.
This compound (p-Nitrophenyl Ester): This derivative is formed by the esterification of the carboxylic acid of Boc-Gln with p-nitrophenol. These esters are generally stable, often crystalline solids that can be isolated and purified, which is an advantage for storage and handling. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon susceptible to nucleophilic attack by the amino group of the peptide chain.
Boc-Gln-OBt (1-Hydroxybenzotriazole Ester): HOBt is not typically used to form stable, isolable active esters in the same way as p-nitrophenol. Instead, HOBt is most commonly employed as an additive in carbodiimide-mediated coupling reactions. bachem.com In this context, the carbodiimide (B86325) (e.g., DCC or DIC) reacts with the carboxylic acid of Boc-Gln to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form the in situ Boc-Gln-OBt ester. This active ester is more reactive and less prone to racemization than the O-acylisourea intermediate. bachem.com The primary role of HOBt is as a racemization suppressant. researchgate.net
Boc-Gln-OPfp (Pentafluorophenyl Ester): Pfp esters are highly reactive activated esters used in peptide synthesis. bachem.com The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the carbonyl carbon extremely electrophilic, leading to rapid acylation. Like ONp esters, Pfp esters of Boc-amino acids are often stable, crystalline compounds that can be prepared in advance and stored. bachem.com They are known for their high reactivity and are frequently used in automated solid-phase peptide synthesis (SPPS).
Relative Reactivity and Stability Profiles
The utility of an activated ester in peptide synthesis is a balance between its reactivity towards the desired aminolysis and its stability against undesired side reactions, such as hydrolysis.
Reactivity: The general order of reactivity for these esters is typically considered to be Pfp > HOBt (in situ) > ONp. The high reactivity of Pfp esters translates to faster coupling times. HOBt-mediated couplings are also generally efficient. While effective, ONp esters often require longer reaction times or the addition of a catalyst, such as HOBt, to achieve comparable coupling efficiencies, especially for sterically hindered amino acids. The coupling of glutamine itself can be challenging. nih.gov
Stability: In terms of stability, p-nitrophenyl esters are generally considered to be quite stable and can be stored for extended periods. chempep.com Pfp esters are also stable enough to be isolated and stored. bachem.com The in situ generated HOBt esters are, by their nature, transient species intended for immediate reaction. A significant concern with glutamine derivatives is the intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This side reaction can occur spontaneously, particularly with N-terminal glutamine residues, and is accelerated by heat. eurekalert.org This conversion can happen during the synthesis process itself. eurekalert.org While all activated forms of glutamine are susceptible to this, the milder conditions and faster coupling times associated with more reactive esters like Pfp esters might indirectly reduce the likelihood of this side reaction by minimizing the exposure time of the activated glutamine to the reaction conditions.
The following table summarizes the general characteristics of these activated esters:
| Activated Ester | Formation | Reactivity | Stability | Key Feature |
| This compound | Stable, isolable ester | Moderate | High | Good shelf-life, often crystalline |
| Boc-Gln-OBt | In situ from Boc-Gln-OH, carbodiimide, and HOBt | High | Transient | Excellent racemization suppression bachem.com |
| Boc-Gln-OPfp | Stable, isolable ester | Very High | High | Fast coupling rates, suitable for automated synthesis bachem.com |
Advantages and Limitations in Specific Synthetic Contexts
The choice between this compound, in situ HOBt activation, and Boc-Gln-OPfp depends heavily on the specific requirements of the peptide being synthesized.
Advantages of this compound:
Cost-Effectiveness and Stability: this compound is a relatively inexpensive and stable reagent, making it a viable option for large-scale synthesis where cost is a significant factor. Its stability allows for easy storage and handling.
Manual Synthesis: In manual peptide synthesis, where longer reaction times may be more manageable, the moderate reactivity of this compound can be sufficient.
Limitations of this compound:
Slower Reactivity: The primary limitation is its lower reactivity compared to other activated esters, which can lead to incomplete couplings, especially in the synthesis of "difficult" sequences or with sterically hindered amino acids. nih.gov This necessitates longer reaction times or the use of additives.
Pyroglutamate (B8496135) Formation: The longer coupling times required for this compound can increase the risk of pyroglutamate formation, a common side reaction for N-terminal glutamine residues. eurekalert.orgthieme-connect.de
Advantages of HOBt-mediated coupling:
Racemization Suppression: The principal advantage of using HOBt is its ability to minimize racemization during the coupling step, which is crucial for maintaining the chiral purity of the final peptide. bachem.comresearchgate.net
High Efficiency: In situ activation with a carbodiimide and HOBt generally leads to high coupling efficiencies.
Limitations of HOBt-mediated coupling:
Byproduct Removal: The use of carbodiimides like DCC results in the formation of dicyclohexylurea (DCU), which is insoluble and can be difficult to remove, particularly in solution-phase synthesis.
Safety Concerns: HOBt in its anhydrous form has explosive properties, which has led to restrictions on its availability and a shift towards safer alternatives. bachem.com
Advantages of Boc-Gln-OPfp:
High Reactivity and Speed: The high reactivity of Pfp esters allows for very rapid coupling reactions, which is a significant advantage in automated solid-phase peptide synthesis (SPPS) where cycle times are a critical factor. bachem.com
Clean Reactions: Couplings with pre-formed Pfp esters avoid the byproducts associated with carbodiimide reagents.
Limitations of Boc-Gln-OPfp:
Cost: Pfp-activated amino acids are generally more expensive than their ONp counterparts.
Hydrolysis Sensitivity: Due to their high reactivity, Pfp esters can be more susceptible to hydrolysis if moisture is not rigorously excluded from the reaction environment.
The following table provides a comparative overview of these derivatives in different synthetic contexts:
| Synthetic Context | This compound | HOBt-mediated Coupling | Boc-Gln-OPfp |
| Automated SPPS | Less suitable due to slow kinetics | Suitable, but byproducts can be an issue | Highly suitable due to fast kinetics and clean reaction |
| Manual SPPS/Solution Phase | Suitable, especially for simpler sequences | Highly suitable , excellent for controlling racemization | Suitable, but may be unnecessarily reactive for some steps |
| "Difficult" Sequences | May lead to incomplete coupling | Generally effective | Often the preferred choice due to high reactivity |
| Cost-Sensitive Synthesis | Advantageous | Moderate cost | More expensive |
| Minimizing Pyroglutamate | Longer reaction time is a risk factor | Faster coupling is beneficial | Faster coupling is beneficial |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of Boc-Gln-ONp, like other p-nitrophenyl esters, often involves coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), which can generate difficult-to-remove byproducts. Future research is increasingly focused on developing greener and more efficient synthetic protocols.
Key Research Thrusts:
Alternative Coupling Reagents: Exploration of coupling agents with more environmentally benign profiles and easier purification protocols is a significant area of interest.
Flow Chemistry: Continuous flow systems present an opportunity to improve reaction efficiency, minimize reaction times, and enhance safety and scalability. This approach could lead to higher yields and purity for this compound production.
Aqueous Solid-Phase Peptide Synthesis (ASPPS): A major goal in peptide chemistry is the transition to aqueous-based synthesis to reduce reliance on hazardous organic solvents. rsc.orgresearchgate.net Developing methods that allow for the efficient use of this compound in water-based systems is a key aspect of this sustainable approach. rsc.org This includes the use of water-dispersible nanoparticles of Boc-protected amino acids. rsc.org
Exploration of Novel Applications Beyond Traditional Peptide Synthesis
While this compound is a staple in solid-phase peptide synthesis (SPPS), its reactivity can be harnessed for other applications. pnas.org
Emerging Areas of Application:
Enzyme Substrate Development: The p-nitrophenyl ester group allows for colorimetric detection of esterase activity, making this compound a potential substrate for studying and characterizing novel enzymes. For instance, modified zinc finger proteins have been shown to exhibit enantioselective esterase activity towards this compound. nih.gov
Bioconjugation: The activated ester can be used for the site-selective modification of proteins and other biomolecules, enabling the attachment of labels, tags, or other functional moieties.
Materials Science: The ability of glutamine to participate in hydrogen bonding makes this compound a candidate for the synthesis of self-assembling peptide-based materials and hydrogels.
Mechanistic Insights into Complex Side Reactions
A thorough understanding of potential side reactions is crucial for optimizing reaction conditions and maximizing the purity of the final peptide product.
Areas for Deeper Investigation:
Pyroglutamate (B8496135) Formation: The glutamine side chain can undergo intramolecular cyclization to form a pyroglutamyl residue. While this is a known side reaction, further mechanistic studies under various coupling and deprotection conditions are warranted to minimize its occurrence. acs.org
Hydrolysis: this compound is noted to be hygroscopic, and its p-nitrophenyl ester is susceptible to hydrolysis, which can reduce coupling efficiency. Detailed kinetic studies on the rate of hydrolysis under different solvent systems and pH conditions would be beneficial.
Racemization: Although the oxazolone (B7731731) formation mechanism of racemization is well-understood for many amino acids, specific studies on this compound under various activation conditions can provide a more complete picture of its chiral stability. thieme-connect.despbu.ru
Integration with Automated Synthesis Platforms and High-Throughput Methodologies
The future of peptide synthesis lies in automation and high-throughput screening (HTS) to accelerate drug discovery and materials development.
Key Integration Strategies:
Automated Peptide Synthesizers: this compound is already utilized in automated solid-phase peptide synthesis. pnas.orgscispace.com Future work will focus on optimizing protocols for its use in next-generation, more efficient, and sustainable automated platforms. This includes adapting its use for microwave-assisted protocols in aqueous media. researchgate.net
High-Throughput Screening (HTS): The properties of this compound make it suitable for HTS assays. For example, its use in screening for enzyme inhibitors or in the rapid synthesis of peptide libraries for drug discovery are promising avenues. acs.org The development of robust HTS-compatible assays using this compound could significantly accelerate the identification of new bioactive peptides.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Gln-ONp, and how can purity be verified?
- Methodology :
- Synthesis : Follow tert-butyloxycarbonyl (Boc) protection of glutamine’s amine group, followed by activation of the carboxylic acid using o-nitrophenol (ONp) esterification. Detailed protocols should include solvent selection (e.g., DCM/DMF), stoichiometry, and reaction monitoring via TLC .
- Purification : Use recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) and / NMR to confirm absence of unreacted intermediates or hydrolyzed byproducts .
Q. What are the optimal storage conditions for this compound to minimize degradation?
- Methodology :
- Store at -20°C in anhydrous, oxygen-free environments (argon-sealed vials). Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% humidity) and monitor via HPLC to determine shelf life .
- Avoid prolonged exposure to moisture, which hydrolyzes the ONp ester, and acidic/basic conditions that deprotect the Boc group .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Primary Techniques :
- NMR : Confirm Boc and ONp group integrity via characteristic peaks (e.g., Boc tert-butyl at ~1.4 ppm, ONp aromatic protons at ~7.5–8.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 367.3).
- Supplementary Methods : FTIR for functional group analysis (C=O stretch at ~1700–1750 cm) and TLC for reaction progress .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
- Methodology :
-
Activation Strategies : Use coupling agents like HOBt/DIC or Oxyma Pure/DIC to enhance reactivity. Monitor coupling completion via Kaiser test or Fmoc deprotection monitoring .
-
Solvent Optimization : Test polar aprotic solvents (DMF, NMP) with additives (e.g., 0.1 M HOAt) to reduce steric hindrance .
-
Data Collection : Compare coupling yields (HPLC quantification) under varying conditions (temperature, molar excess) and tabulate results (Table 1) .
Table 1 : Coupling Efficiency Under Different Conditions
Solvent Coupling Agent Temperature (°C) Yield (%) DMF HOBt/DIC 25 85 NMP Oxyma/DIC 0 92
Q. What strategies mitigate side reactions (e.g., epimerization, ester hydrolysis) when using this compound?
- Methodology :
- Epimerization Control : Use low-temperature coupling (0–4°C) and minimize basic conditions. Monitor chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy .
- Hydrolysis Prevention : Employ anhydrous solvents and inert atmospheres. Pre-activate the resin with DIPEA to scavenge residual moisture .
- Contradiction Analysis : If unexpected byproducts arise, cross-validate using LC-MS/MS and -DOSY to distinguish hydrolysis products from epimerized species .
Q. How should contradictory spectral data (e.g., NMR vs. MS discrepancies) be resolved during this compound characterization?
- Methodology :
- Reproducibility Checks : Repeat synthesis and analysis to rule out experimental error.
- Complementary Techniques : Use 2D NMR (HSQC, HMBC) to resolve peak overlaps and high-resolution MS (HRMS) for exact mass validation .
- Data Interpretation Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., impurities vs. structural isomers) .
Methodological Frameworks for Experimental Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
